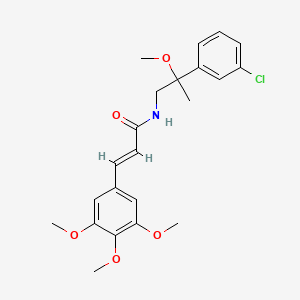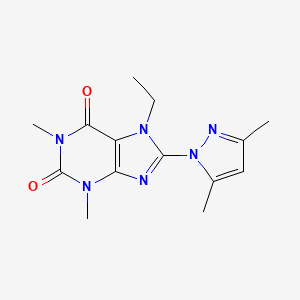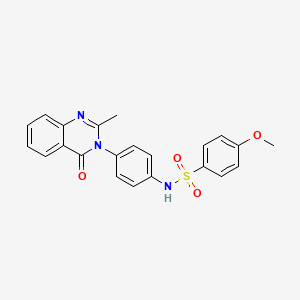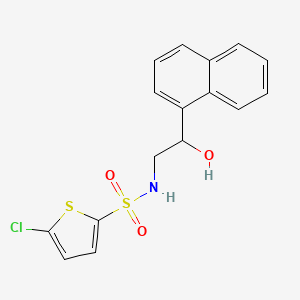
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as CTMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CTMA belongs to the class of acrylamide derivatives and has been found to possess various biological activities.
Scientific Research Applications
1. Thermoresponsive Polymers
Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer that has been extensively investigated for drug delivery applications. The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) facilitates the synthesis of PNIPAM, which exhibits characteristics of a controlled/"living" polymerization. This process highlights the relevance of acrylamide derivatives in creating responsive polymer systems for biomedical applications (Convertine et al., 2004).
2. Corrosion Inhibition
Acrylamide derivatives have been studied for their potential as corrosion inhibitors. Research involving synthetic acrylamide derivatives in nitric acid solutions of copper showed that they can significantly inhibit corrosion, demonstrating their utility in protecting metal surfaces in harsh chemical environments (Abu-Rayyan et al., 2022).
3. Cell Mechanobiology
Polyacrylamide, a derivative of acrylamide, is widely used in cell mechanobiology research. Techniques for activating polyacrylamide substrates for protein patterning have been developed, providing precise control over the geometric and mechanical factors perceived by cells. This has implications for understanding cell behavior and designing materials for biological applications (Poellmann & Wagoner Johnson, 2013).
4. Biocompatible Polymers
(Meth)acrylamide copolymers have been synthesized to create biocompatible polyethylene glycol (PEG) analogues. These polymers exhibit improved solubility and thermosensitive behavior, making them potential candidates for medical applications, such as drug delivery systems (Chua et al., 2012).
5. Antifouling and Biodegradable Nanogels
Poly(N-hydroxyethyl acrylamide) (polyHEAA)-based nanogels have been synthesized for their antifouling and biodegradable properties. These nanogels show potential for targeted drug delivery systems in biomedical applications, highlighting the versatility of acrylamide derivatives in nanotechnology (Zhao et al., 2013).
6. Bioengineering Applications
Poly(N-isopropyl acrylamide) (pNIPAM) substrates have been used for the nondestructive release of biological cells and proteins, playing a crucial role in bioengineering applications. These substrates facilitate studies in cell sheet engineering, tumor spheroid formation, and individual cell manipulation (Cooperstein & Canavan, 2010).
7. Energy Storage Technology
Acrylamide derivatives have been utilized in synthesizing polymers for redox-flow batteries, a novel energy storage technology. These polymers enhance the electrochemical and rheological properties of batteries, demonstrating the potential of acrylamide derivatives in sustainable energy solutions (Janoschka et al., 2015).
properties
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO5/c1-22(29-5,16-7-6-8-17(23)13-16)14-24-20(25)10-9-15-11-18(26-2)21(28-4)19(12-15)27-3/h6-13H,14H2,1-5H3,(H,24,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUPNFDHPVAYSV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2753347.png)
![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)
![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)



![8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753358.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2753359.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2753363.png)
